molecular formula C17H22N2O5 B046153 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate CAS No. 203736-17-8

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate

Cat. No. B046153
M. Wt: 334.4 g/mol
InChI Key: XNPXNIXOCSKSGI-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis process for compounds similar to (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate often involves multi-step reactions, including esterification, protection of functional groups, and specific substitution reactions to introduce the desired structural components. For example, the synthesis of related compounds has been achieved through the 1,3-dipolar cycloaddition, highlighting the complexity and precision required in synthesizing such molecules (Memeo, Distante, & Quadrelli, 2014). Additionally, multistep gram-scale syntheses involving protection and iodination steps have been developed for compounds with similar structures (Lentini et al., 2019).

Scientific Research Applications

  • Crystal Structure and Biological Activity : The crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, reveals its role in methylation, detoxication, and antioxidation, which might suggest its relevance in biochemical processes involving similar structures (Li, Liang, & Tai, 2009).

  • Synthesis and Fluorescence Properties : The compound has been synthesized and studied for its structure and fluorescence properties. Such compounds often find applications in materials science or bioimaging due to their light-emitting properties (Memeo, Distante, & Quadrelli, 2014).

  • Biotin Synthesis Intermediate : An analogue of the compound, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, serves as a key intermediate in the natural product Biotin, which is crucial in the metabolic cycle and carbon fixation (Qin et al., 2014).

  • Molecular Structure and Bonding : The main chain of (S)-Methyl-2-((tert-butoxycarbonyl)amino)-3-(tritylsulfanyl)propanoate adopts an extended, nearly all-trans C5 conformation with weak intermolecular bonding, indicating its potential for forming specific molecular structures that could be useful in designing drugs or catalysts (Kozioł et al., 2001).

Safety And Hazards

This compound is classified as a combustible liquid. The flash point is 160.0 °F (closed cup) or 71.1 °C (closed cup). Personal protective equipment recommended includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

methyl (2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(21)23-4)7-10-9-18-13-6-5-11(20)8-12(10)13/h5-6,8-9,14,18,20H,7H2,1-4H3,(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPXNIXOCSKSGI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Zhu, J Ge, SQ Yao - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
DNA methylation is an important epigenetic modification catalyzed by DNA methyltransferases (DNMTs). Abnormal expression of endogenous DNMTs in human causes alterations in …
Number of citations: 30 www.sciencedirect.com

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